molecular formula C21H32N2O5 B5042246 methyl (2S,4S,5R)-2-ethyl-4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-5-(4-methoxyphenyl)-1-methylpyrrolidine-2-carboxylate

methyl (2S,4S,5R)-2-ethyl-4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-5-(4-methoxyphenyl)-1-methylpyrrolidine-2-carboxylate

Cat. No.: B5042246
M. Wt: 392.5 g/mol
InChI Key: FQPSNMRQBZQWAB-FIKGOQFSSA-N
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Description

Methyl (2S,4S,5R)-2-ethyl-4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-5-(4-methoxyphenyl)-1-methylpyrrolidine-2-carboxylate is a complex organic compound with a unique structure. This compound is characterized by its pyrrolidine ring, which is substituted with various functional groups, including an ethyl group, a hydroxy group, a methoxyphenyl group, and a carbamoyl group. The stereochemistry of the compound is specified by the (2S,4S,5R) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.

Preparation Methods

The synthesis of methyl (2S,4S,5R)-2-ethyl-4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-5-(4-methoxyphenyl)-1-methylpyrrolidine-2-carboxylate involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrrolidine ring, followed by the introduction of the various substituents. Common reagents used in the synthesis include ethyl bromide, methoxybenzene, and carbamoyl chloride. The reaction conditions often involve the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or tetrahydrofuran. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Methyl (2S,4S,5R)-2-ethyl-4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-5-(4-methoxyphenyl)-1-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation reactions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids. Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines. Substitution reactions often occur in the presence of nucleophiles or electrophiles, leading to the replacement of one functional group with another. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl (2S,4S,5R)-2-ethyl-4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-5-(4-methoxyphenyl)-1-methylpyrrolidine-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and signaling pathways. In medicine, it is investigated for its potential therapeutic properties, including its ability to modulate enzyme activity or receptor binding. In industry, it is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2S,4S,5R)-2-ethyl-4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-5-(4-methoxyphenyl)-1-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. Alternatively, it may interact with a receptor, modulating its signaling pathways and leading to changes in cellular responses. The specific molecular targets and pathways involved depend on the particular biological context and the concentration of the compound.

Comparison with Similar Compounds

Methyl (2S,4S,5R)-2-ethyl-4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-5-(4-methoxyphenyl)-1-methylpyrrolidine-2-carboxylate can be compared with other similar compounds, such as methyl (2S,4S,5R)-2-ethyl-4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-5-phenyl-1-methylpyrrolidine-2-carboxylate and methyl (2S,4S,5R)-2-ethyl-4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-5-(4-chlorophenyl)-1-methylpyrrolidine-2-carboxylate. These compounds share a similar pyrrolidine ring structure and functional groups but differ in the nature of the substituents on the phenyl ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl (2S,4S,5R)-2-ethyl-4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-5-(4-methoxyphenyl)-1-methylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O5/c1-7-21(19(26)28-6)12-16(18(25)22-20(2,3)13-24)17(23(21)4)14-8-10-15(27-5)11-9-14/h8-11,16-17,24H,7,12-13H2,1-6H3,(H,22,25)/t16-,17-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPSNMRQBZQWAB-FIKGOQFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C(N1C)C2=CC=C(C=C2)OC)C(=O)NC(C)(C)CO)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C[C@@H]([C@@H](N1C)C2=CC=C(C=C2)OC)C(=O)NC(C)(C)CO)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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